molecular formula C9H7BrN2O2 B12508323 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B12508323
M. Wt: 255.07 g/mol
InChI Key: WUNQAPWSSAOSSX-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a brominated indazole derivative with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-8-5(3-2-4-6(8)10)7(11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

WUNQAPWSSAOSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 7-bromo-1-methyl-1H-indazole-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Evidence Source
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid C₉H₇BrN₂O₂ 255.07 (est.) 7-Br, 1-CH₃, 3-COOH Potential kinase inhibitor; synthetic intermediate Inferred
7-Bromo-1H-indazole-3-carboxylic acid C₈H₅BrN₂O₂ 241.04 7-Br, 3-COOH Intermediate for Suzuki coupling reactions
5-Bromo-6-methyl-1H-indazole-3-carboxylic acid C₉H₇BrN₂O₂ 255.07 5-Br, 6-CH₃, 3-COOH Altered electronic effects due to Br/CH₃ positions; R&D applications
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid C₉H₇BrN₂O₃ 271.07 7-Br, 4-OCH₃, 3-COOH Enhanced solubility due to methoxy group; pharmaceutical studies
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride C₁₄H₁₁N₂O₂·HCl 298.71 7-COOH, 3-Ph, HCl salt Bioactive compound; kinase inhibition
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 Indole core, 7-Cl, 3-CH₃, 2-COOH Non-indazole analog; antimicrobial research

Key Differences and Implications

Substituent Position Effects
  • Methyl Group: The 1-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., 7-bromo-1H-indazole-3-carboxylic acid), influencing membrane permeability in drug design .
  • Methoxy vs. Methyl : The 4-methoxy derivative exhibits higher polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to methylated analogs .
Functional Group Variations
  • Carboxylic Acid vs. Ester : Methyl esters (e.g., methyl 7-bromo-1H-indazole-3-carboxylate, CAS 885279-52-7) are often used as intermediates, while the free carboxylic acid is critical for salt formation or direct biological activity .
  • Indazole vs. Indole : Indazole derivatives generally exhibit greater metabolic stability than indole analogs due to the fused pyrazole ring, making them preferred in medicinal chemistry .

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